![molecular formula C16H19N5O7 B2741968 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate CAS No. 1396799-95-3](/img/structure/B2741968.png)
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate
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Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H19N5O7 and its molecular weight is 393.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Potential
The synthesis of compounds incorporating 1,3,4-Oxadiazole, a core structure related to the chemical , has been extensively studied for their bioactivity potential. These compounds, synthesized using microwave-assisted and conventional techniques, exhibit modest antibacterial potential and enzyme inhibition properties. Specifically, certain derivatives showed notable activity against bacterial strains and enzymes like α-glucosidase and acetylcholinesterase, underscoring the versatility of oxadiazole derivatives in drug research for their low lipophilicity and potential bioactivity (Virk et al., 2023).
Molecular Docking and BSA Binding Studies
The research into 1,3,4-Oxadiazole derivatives has also extended into molecular docking and BSA (Bovine Serum Albumin) binding studies to understand their interaction with biological molecules. These studies help elucidate the mechanism of action at the molecular level, providing insights into how these compounds can be optimized for better therapeutic efficacy (Virk et al., 2023).
Antimicrobial and Hemolytic Activity
Research has highlighted the antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles, including compounds similar in structure to the subject chemical. These studies found that certain derivatives exhibit good in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these molecules as antimicrobial agents (Marri et al., 2018). Furthermore, the hemolytic activity of these compounds has been assessed to evaluate their safety profile, with most compounds showing low toxicity, suggesting their suitability for further biological screening and application trials (Gul et al., 2017).
Advanced Synthesis Techniques
The development of novel β-lactams, including azetidinones similar to the subject compound, has been achieved through advanced synthesis techniques. These methodologies facilitate the efficient and rapid synthesis of novel compounds, expanding the chemical space for drug discovery and providing new scaffolds for bioactivity evaluation (Jaberi et al., 2019).
properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3.C2H2O4/c1-8-4-11(17-21-8)15-12(20)7-19-5-10(6-19)14-16-13(18-22-14)9-2-3-9;3-1(4)2(5)6/h4,9-10H,2-3,5-7H2,1H3,(H,15,17,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJXTVMKQWEZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate |
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